4-(Piperidin-4-yl)butan-2-ol

Catalog No.
S15810757
CAS No.
M.F
C9H19NO
M. Wt
157.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperidin-4-yl)butan-2-ol

Product Name

4-(Piperidin-4-yl)butan-2-ol

IUPAC Name

4-piperidin-4-ylbutan-2-ol

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

InChI

InChI=1S/C9H19NO/c1-8(11)2-3-9-4-6-10-7-5-9/h8-11H,2-7H2,1H3

InChI Key

OWBDZRUYNNGICS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCNCC1)O

4-(Piperidin-4-yl)butan-2-ol, also known as 1-(Piperidin-4-yl)butan-2-ol, is a chemical compound categorized as a piperidine derivative. Its molecular formula is C9H19NOC_9H_{19}NO, and it has a molecular weight of approximately 157.25 g/mol. The compound features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a piperidine ring at the 4-position. This unique structure contributes to its distinct chemical and biological properties.

, which include:

  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions, often utilizing lithium aluminum hydride as a reducing agent to yield different derivatives.
  • Substitution: The piperidine ring can participate in substitution reactions, allowing for the introduction of various functional groups through the use of halogenating agents and nucleophiles .

Research indicates that 4-(Piperidin-4-yl)butan-2-ol exhibits significant biological activities. It has been associated with neuroprotective effects and may play a role in modulating neurotransmitter systems. Studies have shown that derivatives of this compound can inhibit pyroptosis, a form of programmed cell death, thereby potentially offering therapeutic benefits in conditions characterized by inflammation and cell death .

The synthesis of 4-(Piperidin-4-yl)butan-2-ol typically involves the reaction between piperidine and butan-2-one under controlled conditions. This process may require specific catalysts and temperature settings to optimize yield and purity. Industrially, multi-step synthesis routes are often employed, which include the preparation of intermediates followed by their functionalization to achieve the desired product .

General Synthesis Route:

  • Reaction of Piperidine with Butan-2-one: This initial reaction forms the core structure of the compound.
  • Purification: The resulting product is purified through standard methods such as distillation or chromatography.

4-(Piperidin-4-yl)butan-2-ol has diverse applications across various fields:

  • Pharmaceuticals: It serves as an important building block for synthesizing drugs that target neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable compound for studying piperidine derivatives and their properties.
  • Industrial Chemistry: The compound is utilized in the development of new materials and chemical processes due to its reactivity .

Studies on the interactions of 4-(Piperidin-4-yl)butan-2-ol with biological systems have revealed its potential as a modulator of various biochemical pathways. For instance, its ability to inhibit pyroptosis suggests that it could be beneficial in treating inflammatory diseases. Further research is ongoing to explore its interactions with specific receptors and enzymes within the nervous system .

Several compounds share structural similarities with 4-(Piperidin-4-yl)butan-2-ol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Characteristics
4-(Piperidin-1-yl)butan-1-olHydroxyl group on butane chainDifferent substitution pattern on piperidine ring
PiperidineBasic six-membered ring structureLacks additional functional groups
PiperidinonesContains carbonyl functionalitiesMore reactive due to carbonyl presence

4-(Piperidin-4-yl)butan-2-ol is distinguished from these compounds by its specific hydroxyl placement on the butane chain, which affects its reactivity and biological activity significantly .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

157.146664230 g/mol

Monoisotopic Mass

157.146664230 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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